molecular formula C21H24ClN3O7S B2695885 N1-(2-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-36-2

N1-(2-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No.: B2695885
CAS No.: 868983-36-2
M. Wt: 497.95
InChI Key: WSCWRERFXZFCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-chlorobenzyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClN3O7S and its molecular weight is 497.95. The purity is usually 95%.
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Scientific Research Applications

Oxazolidinones in Crystallography and Molecular Interactions

Oxazolidin-2-ones are utilized as protective groups for 1,2-amino alcohols and in chiral derivatives as chiral auxiliaries, demonstrating their importance in crystallography and molecular interactions. The study on a series of oxazolidinecarbohydrazides highlights the weak C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions, showcasing the compound's potential in understanding molecular conformations and interactions within crystals (Nogueira et al., 2015).

Synthesis Methodology

A safer and more convenient synthetic methodology for sulfamides utilizing N-substituted oxazolidin-2-one derivatives highlights the compound's role in improving the safety and efficiency of chemical synthesis. This approach offers an alternative to using strong electrophilic and hazardous reagents, emphasizing the compound's utility in organic synthesis and industrial applications (Borghese et al., 2006).

Biological Activities

The design and evaluation of 1,3‐oxazolidinone derivatives for antimicrobial activity showcase the compound's potential in the development of new antimicrobial agents. Some derivatives exhibited better activity than traditional antibiotics against Gram-positive bacteria, illustrating the compound's applicability in addressing antibiotic resistance and the development of novel antimicrobial compounds (Karaman et al., 2018).

VEGFR-2 Inhibition

Novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety as VEGFR-2 inhibitors represent the compound's application in cancer research, particularly in the development of new anticancer agents targeting vascular endothelial growth factor receptors, which are crucial for tumor angiogenesis (Ghorab et al., 2016).

Properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O7S/c1-30-17-8-7-15(11-18(17)31-2)33(28,29)25-9-10-32-19(25)13-24-21(27)20(26)23-12-14-5-3-4-6-16(14)22/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCWRERFXZFCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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